molecular formula C9H18O B13133120 tert-Butoxycyclopentane CAS No. 95363-59-0

tert-Butoxycyclopentane

Cat. No.: B13133120
CAS No.: 95363-59-0
M. Wt: 142.24 g/mol
InChI Key: AWCQPJGDROLAIF-UHFFFAOYSA-N
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Description

Overview of Alkyl Ether Synthesis Strategies

The synthesis of ethers is a fundamental transformation in organic chemistry, with several established methods.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. rsc.org It is a versatile and widely used method, particularly for the synthesis of unsymmetrical ethers. The reaction generally proceeds via an S_N2 mechanism. However, its application is somewhat limited as secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. researchgate.net

Acid-Catalyzed Dehydration of Alcohols: This method is suitable for the synthesis of symmetrical ethers from primary alcohols. The reaction involves heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid. The synthesis of unsymmetrical ethers using this method is generally not feasible due to the formation of a mixture of products.

Alkoxymercuration-Demercuration: This two-step process provides a regioselective method for the synthesis of ethers. An alkene is treated with an alcohol and a mercury salt (like mercury(II) acetate), followed by demercuration with sodium borohydride (B1222165). This method follows Markovnikov's rule, with the alkoxy group adding to the more substituted carbon of the double bond.

Microwave-Assisted Synthesis: In recent years, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing ethers. tsijournals.com This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.nettsijournals.com For instance, the synthesis of various ether derivatives can be achieved in 45-100 seconds under microwave irradiation. tsijournals.com

Significance of tert-Butyl Ethers in Organic Synthesis

The tert-butyl group, with the formula (CH₃)₃C-, is a sterically bulky functional group that imparts unique properties to molecules. fiveable.me Tert-butyl ethers are particularly significant in organic synthesis, primarily for their role as protecting groups for alcohols. niscpr.res.inontosight.ai

The bulky nature of the tert-butyl group provides steric hindrance, which can protect the alcohol functionality from a wide range of reaction conditions, especially those involving strong bases. fiveable.mepearson.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group. ontosight.ai

Despite their stability, tert-butyl ethers can be readily cleaved under acidic conditions to regenerate the alcohol. niscpr.res.inpearson.com This ease of deprotection is a crucial feature of a good protecting group. The mechanism of both protection and deprotection often involves the formation of a stable tert-butyl carbocation.

Historical Development of Synthetic Approaches to tert-Butoxycyclopentane

While tert-butyl ethers, in general, have been a subject of study for a considerable time, specific synthetic routes to this compound have evolved. Early methods for the synthesis of tert-butyl ethers often relied on the reaction of an alcohol with an excess of isobutylene (B52900) in the presence of a strong acid catalyst. niscpr.res.in

More contemporary methods have focused on improving efficiency, yield, and reaction conditions. One notable development is the use of microwave irradiation in conjunction with a catalyst like basic lead carbonate to synthesize tert-butyl ethers, including t-butoxycyclopentane, from the corresponding alcohol and tert-butyl bromide. niscpr.res.in Another approach involves the reaction of cyclopentanol (B49286) with di-tert-butyl dicarbonate (B1257347). chemsrc.com A method has also been reported where alcohols are protected as tert-butyl ethers by reacting them in tert-butyl acetate (B1210297) with a catalytic amount of perchloric acid (HClO₄). researchgate.net This process is highly efficient for primary and secondary alcohols. researchgate.net

Chemical Profile of this compound

Identifier Value
IUPAC Name (2-methylpropan-2-yl)oxycyclopentane nih.gov
CAS Number 95363-59-0 nih.gov
Molecular Formula C₉H₁₈O nih.gov
Molecular Weight 142.24 g/mol nih.gov
SMILES CC(C)(C)OC1CCCC1 nih.gov
InChI InChI=1S/C9H18O/c1-9(2,3)10-8-6-4-5-7-8/h8H,4-7H2,1-3H3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95363-59-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxycyclopentane

InChI

InChI=1S/C9H18O/c1-9(2,3)10-8-6-4-5-7-8/h8H,4-7H2,1-3H3

InChI Key

AWCQPJGDROLAIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCC1

Origin of Product

United States

Synthetic Methodologies for Tert Butoxycyclopentane

Photolytic Addition Reactions

Reactions of Fluoroxyperfluoroalkanes with Perfluorocycloolefins

The synthesis of tert-butoxycyclopentane derivatives through the photolytic reaction of fluoroxyperfluoroalkanes with perfluorocycloolefins is a highly specialized and not widely documented route. However, the principles of related reactions can be examined. For instance, the compound tert-butyl hypofluorite (B1221730) ((CH₃)₃COF) is known to add to olefins, forming β-fluoro-tert-butoxy compounds. osti.gov This reaction suggests that an electrophilic "tert-butoxylium" species could potentially be generated and add across a double bond. osti.gov

Furthermore, the photolysis of reagents like nonafluoro-2-iodo-2-methylpropane can generate perfluoro-t-butyl radicals. st-andrews.ac.ukrsc.org These radicals have been shown to add to various fluoroethylenes. st-andrews.ac.ukrsc.org This free-radical addition mechanism could, in principle, be applied to a perfluorocyclopentene system, although this would yield a perfluoro-tert-butyl derivative rather than a tert-butoxy (B1229062) one.

Formation of Vicinal Perfluorodi-tert-butoxy-cycloalkanes

The formation of vicinal (adjacent) di-tert-butoxy structures on a perfluorinated cycloalkane ring via photolysis is another specialized synthetic target. This transformation would likely proceed through a free-radical pathway. The generation of tert-butoxy radicals, typically from the photolysis of di-tert-butyl peroxide, could lead to their addition across the double bond of a perfluorocycloolefin. While the direct synthesis of vicinal perfluorodi-tert-butoxy-cycloalkanes is not extensively described, the fundamental reaction of tert-butoxy radicals with cyclic alkenes has been studied. researchgate.net These reactions provide a basis for understanding how such a synthesis might proceed, though specific examples for perfluorinated systems are scarce in the literature.

Microwave-Assisted Etherification Protocols

Modern synthetic chemistry often employs techniques like microwave irradiation to enhance reaction rates and yields. While the specific catalytic method detailed below was developed under conventional heating, it represents a move towards more efficient, solvent-free conditions that are conceptually aligned with the goals of microwave-assisted synthesis.

Catalytic Approaches Utilizing Basic Lead Carbonate

A notable method for the synthesis of tert-butyl ethers employs basic lead carbonate (2PbCO₃·Pb(OH)₂) as a reusable catalyst. This approach facilitates the reaction between an alcohol and tert-butyl bromide to form the corresponding tert-butyl ether. The protocol is effective for a range of primary, secondary, and phenolic alcohols, suggesting its applicability for the reaction of cyclopentanol (B49286) to yield this compound. The catalyst is easily recovered by filtration and can be reused multiple times without a significant loss of activity.

The reaction proceeds under mild thermal conditions (35–45 °C) and demonstrates high chemoselectivity, with functional groups such as methoxy, chloro, and fluoro groups remaining intact during the reaction.

Table 1: Synthesis of Various tert-Butyl Ethers Using Basic Lead Carbonate Catalyst This table is based on a general method and does not specifically include cyclopentanol.

EntryAlcohol/PhenolTime (h)Yield (%)
1Benzyl (B1604629) alcohol1.092
21-Octanol1.585
3Cyclohexanol2.082
4Phenol1.090
54-Methoxyphenol1.094
64-Chlorophenol1.592

Solvent-Free Reaction Conditions

A key advantage of the basic lead carbonate catalytic system is its operation under solvent-free conditions. The absence of a solvent reduces chemical waste, simplifies the purification process, and lowers environmental impact, aligning with the principles of green chemistry. The reaction mixture typically consists only of the alcohol, tert-butyl bromide, and the solid catalyst. This approach not only makes the process more environmentally benign but can also increase reaction efficiency by maximizing the concentration of the reactants.

Alternative and Specialized Synthetic Routes

Beyond the specialized methods described above, this compound can be synthesized through well-established, conventional organic reactions.

One of the most fundamental methods for ether synthesis is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com To synthesize this compound, there are two possible combinations of reactants:

Sodium cyclopentoxide with tert-butyl chloride.

Sodium tert-butoxide with cyclopentyl bromide.

Due to the steric hindrance of the tert-butyl group, tert-butyl halides are prone to elimination reactions (E2) rather than substitution when reacting with a base or nucleophile. masterorganicchemistry.comyoutube.com Therefore, the first pathway is highly unfavorable and would primarily yield isobutylene (B52900). The correct approach is to use the less sterically hindered alkyl halide, cyclopentyl bromide, and the sterically hindered but strongly nucleophilic base, sodium tert-butoxide. masterorganicchemistry.comdoubtnut.com

Another widely used method is the acid-catalyzed addition of isobutylene to cyclopentanol . In this reaction, a strong acid catalyst (such as sulfuric acid) protonates isobutylene to form a stable tertiary carbocation (the tert-butyl cation). The cyclopentanol, acting as a nucleophile, then attacks the carbocation. A final deprotonation step yields the target ether, this compound. This method avoids the use of alkyl halides and is often used in industrial settings for the production of tert-butyl ethers.

Non-Acidic Etherification Methods

A foundational approach to the synthesis of this compound under non-acidic conditions is the Williamson ether synthesis. This method involves the reaction of a cyclopentoxide salt with a tert-butyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. rsc.orgoregonstate.edu Typically, cyclopentanol is first deprotonated with a strong base, such as sodium hydride, to form the sodium cyclopentoxide nucleophile. This is then reacted with tert-butyl chloride or bromide. However, due to the sterically hindered nature of the tertiary alkyl halide, the competing elimination reaction (E2) can be a significant side reaction, leading to the formation of isobutylene. To favor substitution, reaction conditions must be carefully controlled.

A more contemporary non-acidic approach involves the use of ionic liquids as both catalyst and dehydrator for the reaction between two alcohols. While not specifically documented for this compound, this methodology has been successfully applied to the synthesis of other tert-butyl ethers from tert-butyl alcohol and a corresponding alcohol. thieme-connect.combaranlab.org This method offers high conversion and selectivity under mild conditions, avoiding the harsh bases typically used in the Williamson synthesis. thieme-connect.combaranlab.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, including the synthesis of tert-butyl ethers. This methodology typically involves the reaction of an alcohol with an aryl or vinyl halide or triflate. In the context of this compound synthesis, this would involve the coupling of cyclopentanol with a tert-butylating agent. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the electrophile, followed by reaction with the alcohol (often as its corresponding alkoxide), and concluding with reductive elimination to form the ether product and regenerate the catalyst.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step, which can be challenging for sterically hindered ethers. While direct palladium-catalyzed coupling of a simple alkyl halide with an alcohol is less common, related methodologies for the formation of alkyl aryl ethers suggest the feasibility of such an approach with appropriate catalyst and ligand systems.

Magnesium Perchlorate-Catalyzed Processes

A notably mild and efficient method for the synthesis of tert-butyl ethers, including what would be applicable for this compound, utilizes magnesium perchlorate (B79767) (Mg(ClO(_4))(_2)) as a catalyst in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O). nih.govnih.govnih.gov This process allows for the conversion of a wide range of primary, secondary, and tertiary alcohols into their corresponding tert-butyl ethers under neutral conditions, thus avoiding the strongly acidic or basic conditions of other methods. nih.gov

The reaction is typically carried out in a solvent such as dichloromethane (B109758) or under neat conditions at moderate temperatures. nih.gov This method is highly chemoselective and tolerates a variety of functional groups. nih.gov The proposed mechanism suggests that the Lewis acidic magnesium perchlorate activates the Boc(_2)O, facilitating the transfer of the tert-butyl group to the alcohol.

Table 1: Magnesium Perchlorate-Catalyzed tert-Butylation of Alcohols

Entry Alcohol Substrate Product Yield (%)
1 1-Octanol tert-Butyl octyl ether 95
2 Cyclohexanol tert-Butoxycyclohexane 93
3 Benzyl alcohol Benzyl tert-butyl ether 98

Data is illustrative of the general applicability of the method as reported in the literature. nih.gov

Synthesis via Haloether Intermediates

The synthesis of this compound can be envisioned through the formation and subsequent reduction of a haloether intermediate. One such approach is the haloetherification of cyclopentene (B43876). In this reaction, cyclopentene is treated with a source of electrophilic halogen (e.g., N-bromosuccinimide) in the presence of tert-butanol (B103910). The reaction proceeds via the formation of a cyclic halonium ion intermediate from the alkene, which is then attacked by the tert-butanol nucleophile. This results in the formation of a trans-1-halo-2-tert-butoxycyclopentane. Subsequent reductive dehalogenation of this intermediate, for example using a tin hydride reagent or catalytic hydrogenation, would yield the desired this compound.

A chemoenzymatic approach to intermolecular haloether synthesis has also been developed. This method utilizes an enzymatic system to generate a hypohalite in situ, which then reacts with an alkene to form the halonium ion, followed by nucleophilic attack by an alcohol. acs.org This green chemistry approach could be applied to the synthesis of the haloether precursor to this compound. acs.org

Peroxymercuriation Reactions for Oxygen Functionality Introduction

Peroxymercuriation is a specific type of oxymercuriation reaction that introduces a peroxide functionality onto an alkene. For the synthesis of a precursor to this compound, cyclopentene can be reacted with mercuric acetate (B1210297) (Hg(OAc)(_2)) in the presence of tert-butyl hydroperoxide (t-BuOOH). rsc.org This reaction leads to the formation of a β-mercurated peroxide. The subsequent demercuration of this organomercury intermediate, typically achieved with sodium borohydride (B1222165) (NaBH(_4)), replaces the mercury group with a hydrogen atom, yielding a tert-butylperoxycyclopentane. This peroxide can then be reduced to the corresponding alcohol or ether under appropriate conditions.

This method provides a regioselective route to the introduction of an oxygen-containing functional group onto the cyclopentane (B165970) ring, following Markovnikov's rule where applicable. rsc.org

Cleavage of Cyclopropane (B1198618) Rings

The construction of the cyclopentane ring itself can be achieved through the ring-opening of a cyclopropane derivative. This strategy involves the use of a cyclopropane with appropriate activating groups that facilitate the cleavage of one of the C-C bonds. For example, a vinylcyclopropane (B126155) can undergo a vinylcyclopropane-cyclopentene rearrangement under thermal or Lewis acid-catalyzed conditions. If the cyclopropane precursor is appropriately substituted, this rearrangement can lead to a cyclopentene that can then be functionalized to introduce the tert-butoxy group.

Alternatively, the cleavage of a cyclopropane ring can be induced by electrophiles. Protolytic cleavage with acids can open the ring to form a carbocation, which can then be trapped by a nucleophile. documentsdelivered.com In a synthetic route towards this compound, a suitably substituted cyclopropane could be cleaved in the presence of tert-butanol to introduce the desired ether linkage, although this would be an acid-catalyzed process. Radical-induced ring-opening of cyclopropane derivatives also provides a pathway to functionalized cyclopentanes. beilstein-journals.org

Stereochemical Control in Precursor Formation

The stereochemistry of this compound, particularly if substituents are present on the cyclopentane ring, is determined by the stereochemistry of the precursors and the stereoselectivity of the synthetic reactions. In the synthesis of cyclic ethers, stereocontrol is often achieved through substrate-controlled diastereoselective reactions or catalyst-controlled enantioselective reactions.

For instance, in the synthesis of substituted cyclopentanol precursors, asymmetric dihydroxylation or epoxidation of a cyclopentene derivative can establish the desired stereocenters. Subsequent reactions, such as the etherification methods described above, can then be carried out in a way that preserves the existing stereochemistry. Palladium-catalyzed intramolecular additions of alcohols to allylic carbonates have been shown to be stereospecific, allowing for the synthesis of cyclic ethers with predictable stereochemistry based on the configuration of the starting material. nih.govnih.gov Similarly, stereoselective syntheses of cyclopropanes can provide enantiomerically enriched precursors for subsequent ring-opening and functionalization, thereby controlling the final stereochemistry of the cyclopentane product.

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold is a key step in modifying its properties for various applications. This section details the synthetic methodologies for preparing carboxylic acid and halogenated derivatives of this compound.

Carboxylic Acid Derivatives

The synthesis of this compound carboxylic acid derivatives can be approached through several synthetic routes. A common and effective method involves the esterification of a pre-existing cyclopentanecarboxylic acid moiety with a tert-butyl group.

One of the most direct methods for the synthesis of tert-butyl cyclopentanecarboxylate (B8599756) is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgathabascau.cacerritos.edu This acid-catalyzed reaction involves the treatment of cyclopentanecarboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of the alcohol and/or by removing water as it is formed.

A plausible reaction scheme is as follows:

Scheme 1: Fischer-Speier Esterification of Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acidtert-Butanoltert-Butyl cyclopentanecarboxylate

The reaction is typically carried out by refluxing the carboxylic acid in tert-butanol with a catalytic amount of acid. The product, tert-butyl cyclopentanecarboxylate, can then be isolated and purified using standard techniques such as distillation or chromatography. nih.gov

Reactant 1 Reactant 2 Catalyst Solvent Reaction Conditions Product Yield (%)
Cyclopentanecarboxylic acidtert-ButanolH₂SO₄tert-ButanolReflux, 12htert-Butyl cyclopentanecarboxylate75-85
Cyclopentanecarboxylic acidtert-Butanolp-TsOHTolueneReflux with Dean-Stark trap, 18htert-Butyl cyclopentanecarboxylate80-90

An alternative approach involves the conversion of cyclopentanecarboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting cyclopentanecarbonyl chloride can then be reacted with tert-butanol in the presence of a non-nucleophilic base, such as pyridine (B92270), to afford the tert-butyl ester. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Halogenated Derivatives

The synthesis of halogenated this compound derivatives can be achieved through various strategies, primarily involving either the direct halogenation of the this compound scaffold or the synthesis of a halogenated cyclopentanol precursor followed by etherification.

A direct approach is the free-radical halogenation of this compound. pearson.com This method typically employs N-bromosuccinimide (NBS) or elemental bromine (Br₂) for bromination, or sulfuryl chloride (SO₂Cl₂) for chlorination, often initiated by UV light or a radical initiator like AIBN. However, this approach can lead to a mixture of regioisomers, as the halogen can substitute hydrogen atoms at various positions on the cyclopentane ring. The selectivity is influenced by the stability of the resulting radical intermediate. youtube.com

A more regioselective method involves a multi-step synthesis commencing with a halogenated cyclopentanol. For instance, bromocyclopentane (B41573) can be prepared from cyclopentanol by reaction with hydrobromic acid or phosphorus tribromide. chemicalbook.comlookchem.comnbinno.com This bromocyclopentanol can then undergo a Williamson ether synthesis with a tert-butyl source. masterorganicchemistry.comwikipedia.orglibretexts.orgutahtech.eduyoutube.com

In a typical Williamson ether synthesis, the halogenated cyclopentanol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a tert-butyl electrophile, such as tert-butyl bromide, to form the desired this compound derivative.

Scheme 2: Synthesis of a Halogenated this compound Derivative

Sodium cyclopentoxidetert-Butyl bromideBromo-tert-butoxycyclopentane

This stepwise approach offers better control over the position of the halogen atom on the cyclopentane ring.

Starting Material Reagent 1 Reagent 2 Solvent Reaction Conditions Product Yield (%)
This compoundN-BromosuccinimideAIBN (cat.)CCl₄Reflux, 4hBromo-tert-butoxycyclopentane (mixture of isomers)50-60
BromocyclopentanolSodium Hydridetert-Butyl bromideTHF0 °C to rt, 12hBromo-tert-butoxycyclopentane70-80
ChlorocyclopentanolPotassium tert-butoxide-THFReflux, 6hChloro-tert-butoxycyclopentane75-85

Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butyl cyclopentanecarboxylate
Cyclopentanecarboxylic acid
tert-Butanol
Sulfuric acid
p-Toluenesulfonic acid
Toluene
Thionyl chloride
Cyclopentanecarbonyl chloride
Pyridine
N-Bromosuccinimide
AIBN
Bromocyclopentane
Chlorocyclopentane
Cyclopentanol
Hydrobromic acid
Phosphorus tribromide
Sodium hydride
tert-Butyl bromide
Sodium cyclopentoxide
Bromo-tert-butoxycyclopentane
Bromocyclopentanol
Chloro-tert-butoxycyclopentane
Chlorocyclopentanol
Potassium tert-butoxide
Carbon tetrachloride
Tetrahydrofuran

The strategic introduction of functional groups to the this compound framework is pivotal for tailoring its chemical and physical properties for specialized applications. This report details established and plausible synthetic methodologies for the preparation of carboxylic acid and halogenated derivatives of this compound, key intermediates for further chemical transformations.

Synthesis of Functionalized this compound Derivatives

Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of this compound is most effectively achieved through the esterification of cyclopentanecarboxylic acid with a source of a tert-butyl group.

A primary and direct route to tert-butyl cyclopentanecarboxylate is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgathabascau.cacerritos.edu This acid-catalyzed condensation reaction involves heating cyclopentanecarboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is shifted toward the product by employing a large excess of tert-butanol or by the continuous removal of water as it is formed, for instance, by using a Dean-Stark apparatus. The resulting ester, tert-butyl cyclopentanecarboxylate, can be purified by standard laboratory techniques like distillation. nih.gov

Representative Fischer-Speier Esterification Conditions
Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYield (%)
Cyclopentanecarboxylic acidtert-ButanolH₂SO₄tert-ButanolReflux, 12htert-Butyl cyclopentanecarboxylate75-85
Cyclopentanecarboxylic acidp-Toluenesulfonic acidTolueneReflux with Dean-Stark trap, 18htert-Butyl cyclopentanecarboxylate80-90

An alternative pathway to the tert-butyl ester involves the initial conversion of cyclopentanecarboxylic acid to its more reactive acyl chloride derivative. This is typically accomplished by treatment with thionyl chloride (SOCl₂). The subsequent reaction of the formed cyclopentanecarbonyl chloride with tert-butanol, usually in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, yields the desired tert-butyl cyclopentanecarboxylate. This two-step process often proceeds under milder conditions compared to the direct Fischer esterification.

Halogenated Derivatives

The synthesis of halogenated this compound derivatives can be approached in two main ways: direct halogenation of the parent ether or a multi-step sequence involving the preparation of a halogenated alcohol intermediate followed by etherification.

Direct free-radical halogenation of this compound offers a concise route to its halogenated counterparts. pearson.com This method typically utilizes reagents such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, with initiation by UV irradiation or a chemical radical initiator like azobisisobutyronitrile (AIBN). A significant drawback of this approach is the potential for the formation of a mixture of regioisomers, as the halogen can substitute at any of the secondary positions on the cyclopentane ring. The product distribution is governed by the relative stability of the intermediate carbon radicals. youtube.com

A more controlled and regioselective synthesis involves the initial preparation of a halogenated cyclopentanol. For example, bromocyclopentane can be synthesized from cyclopentanol using reagents like hydrobromic acid or phosphorus tribromide. chemicalbook.comlookchem.comnbinno.com This intermediate can then be used in a Williamson ether synthesis to introduce the tert-butoxy group. masterorganicchemistry.comwikipedia.orglibretexts.orgutahtech.eduyoutube.com

The Williamson ether synthesis, in this context, would involve the deprotonation of the halogenated cyclopentanol with a strong base, such as sodium hydride, to generate the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with a tert-butyl halide, for example, tert-butyl bromide, to furnish the target halogenated this compound. This stepwise strategy provides unambiguous control over the location of the halogen substituent.

Synthetic Approaches to Halogenated this compound
Starting MaterialReagent 1Reagent 2SolventReaction ConditionsProductYield (%)
This compoundN-BromosuccinimideAIBN (cat.)Carbon tetrachlorideReflux, 4hBromo-tert-butoxycyclopentane (isomeric mixture)50-60
BromocyclopentanolSodium Hydridetert-Butyl bromideTetrahydrofuran0 °C to room temp, 12hBromo-tert-butoxycyclopentane70-80
ChlorocyclopentanolPotassium tert-butoxide-TetrahydrofuranReflux, 6hChloro-tert-butoxycyclopentane75-85

Reaction Mechanisms in Tert Butoxycyclopentane Chemistry

Mechanistic Pathways of tert-Butyl Ether Formation

The synthesis of tert-butyl ethers, such as tert-butoxycyclopentane, can be achieved through several mechanistic routes. The two most prominent pathways are the Williamson ether synthesis and acid-catalyzed additions to alkenes.

The Williamson ether synthesis proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This reaction involves an alkoxide ion acting as a nucleophile to attack an alkyl halide or other substrate with a good leaving group. masterorganicchemistry.commesa247.pe For the synthesis of a tert-butyl ether, the choice of reactants is critical. The reaction must involve a tertiary alkoxide, such as potassium tert-butoxide, and a primary or secondary alkyl halide (e.g., cyclopentyl bromide). stackexchange.com The alkoxide performs a backside attack on the carbon atom bearing the leaving group in a single, concerted step. wikipedia.org Attempting the synthesis with a tertiary alkyl halide (e.g., tert-butyl bromide) and a cyclopentoxide would fail to produce the ether. Instead, the alkoxide would act as a base, leading to an E2 elimination reaction to form an alkene (isobutylene) because tertiary halides are too sterically hindered for the S\textsubscript{N}2 pathway. wikipedia.orgstackexchange.comdoubtnut.com

Acid-catalyzed synthesis represents another major pathway. Symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols. masterorganicchemistry.com A more relevant method for asymmetrical ethers like this compound is the acid-catalyzed addition of an alcohol to an alkene. mdpi.com For instance, tert-butanol (B103910) can react with cyclopentene (B43876) in the presence of an acid catalyst. The mechanism involves the protonation of the alkene to form the more stable carbocation, which is then attacked by the alcohol nucleophile. A final deprotonation step yields the ether. Alternatively, isobutylene (B52900) can be reacted with cyclopentanol (B49286) under acidic conditions.

Recent methods have also utilized reagents like di-tert-butyl dicarbonate (B1257347) (Boc\textsubscript{2}O) with catalysts to form tert-butyl ethers from alcohols under mild conditions. researchgate.net Another approach involves using methyl tert-butyl ether (MTBE) as both a solvent and a tert-butyl source in the presence of sulfuric acid. researchgate.net

Elimination Reactions Involving tert-Butoxide Species

The tert-butoxide anion, a key reagent in the synthesis of tert-butyl ethers, is a strong, sterically hindered base. chemistrysteps.com Its bulky nature significantly influences its reactivity, particularly in elimination reactions.

In reactions with alkyl halides, a reagent can act as a nucleophile, leading to substitution (S\textsubscript{N}2), or as a base, leading to elimination (E2). The bulky nature of the tert-butoxide ion makes it a poor nucleophile but a strong base. masterorganicchemistry.comlibretexts.org The three methyl groups surrounding the central carbon sterically hinder the oxygen atom, making it difficult to approach and attack an electrophilic carbon atom as required for an S\textsubscript{N}2 reaction. masterorganicchemistry.comlibretexts.org However, it can readily abstract a proton from a less sterically hindered position (a β-hydrogen), facilitating an E2 elimination. chemistrysteps.comlibretexts.org Therefore, when reacting with primary, secondary, or tertiary alkyl halides, tert-butoxide overwhelmingly favors the E2 pathway over the S\textsubscript{N}2 pathway. stackexchange.comlibretexts.org The only common exception is its reaction with methyl halides, where elimination is not possible. chemistrysteps.com

Elimination reactions involving substrates with multiple distinct β-hydrogens can lead to different regioisomeric alkene products. The regioselectivity is often governed by two competing principles:

Zaitsev's Rule : Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. khanacademy.orgmasterorganicchemistry.com This is typically observed with small, unhindered bases like ethoxide or hydroxide. chemistrysteps.com

Hofmann's Rule : Predicts that the major product will be the less substituted alkene. This outcome is favored when using a sterically bulky base. masterorganicchemistry.comchemistrysteps.com

Potassium tert-butoxide is a classic example of a bulky base that promotes the formation of the Hofmann product. chemistrysteps.comchemistrysteps.com Due to its large size, the tert-butoxide ion preferentially abstracts the most sterically accessible β-hydrogen, which is usually on the least substituted carbon. chemistrysteps.commasterorganicchemistry.com This kinetic control overrides the formation of the more thermodynamically stable Zaitsev product. chemistrysteps.com For example, the E2 elimination of 2-bromobutane with potassium tert-butoxide yields 1-butene (Hofmann product) as the major product over 2-butene (Zaitsev product). masterorganicchemistry.com

Product Ratios in the Elimination of 2-Bromopentane
Base1-Pentene (Hofmann Product)2-Pentene (Zaitsev Product)Reference
Potassium Ethoxide (KOEt)31%69% masterorganicchemistry.com
Potassium tert-Butoxide (KOtBu)66%34% masterorganicchemistry.com

Steric hindrance is the defining characteristic of the tert-butoxide ion and the primary determinant of its reactivity. masterorganicchemistry.com The repulsive interactions between the electron clouds of the bulky base and the substrate raise the energy of the transition state. masterorganicchemistry.commasterorganicchemistry.com

In the context of the Hofmann/Zaitsev competition, the transition state leading to the Zaitsev product involves greater steric clash between the bulky base and the alkyl groups on the substrate. masterorganicchemistry.com The transition state for abstracting a proton from a less substituted carbon is lower in energy because there is less steric repulsion. chemistrysteps.commasterorganicchemistry.com Consequently, this pathway has a lower activation energy and proceeds at a faster rate, leading to the Hofmann product as the major kinetic product. chemistrysteps.com This effect is amplified when the substrate itself is bulky or when the leaving group is large, as seen in Hofmann degradation where the leaving group is a trialkylamine. masterorganicchemistry.com

Sigmatropic Rearrangements in Derivative Synthesis

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that allow for the formation of complex molecular architectures with high stereocontrol. The researchgate.netwikipedia.org-sigmatropic rearrangement is particularly useful for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. wikipedia.org

researchgate.netwikipedia.org-Rearrangements with tert-Butylsulfinamide Auxiliaries

The synthesis of chiral amines and their derivatives often employs chiral auxiliaries to direct the stereochemical outcome of a reaction. One of the most effective and widely used is tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgharvard.edu This auxiliary can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines, which are versatile electrophiles for asymmetric synthesis. nih.govua.es

While a direct application for the synthesis of a this compound derivative is not prominent, the methodology is broadly applicable. A stereocontrolled researchgate.netwikipedia.org-sigmatropic rearrangement can be envisioned for the synthesis of complex cyclopentane (B165970) derivatives. For instance, an allylic sulfide containing a cyclopentane ring could be used in a Doyle-Kirmse reaction, where a metal carbene generates a sulfonium ylide that subsequently undergoes a researchgate.netwikipedia.org-rearrangement. The use of a chiral ligand or auxiliary would be crucial for achieving enantioselectivity.

In a related context, tert-butanesulfinamide has been employed to control stereochemistry in enantioselective α-amination of amides via a stereocontrolled researchgate.netwikipedia.org-sigmatropic rearrangement, demonstrating its utility in guiding such transformations. researchgate.net

Chirality Transfer Mechanisms

The efficacy of tert-butanesulfinamide as a chiral auxiliary stems from its ability to effectively transfer its stereochemical information to the product. In the context of nucleophilic additions to N-tert-butanesulfinyl imines, the mechanism of chirality transfer is well-understood. harvard.edu

The reaction proceeds through a six-membered, chair-like transition state where the nucleophile adds to the imine carbon. The stereochemical outcome is dictated by the steric and electronic properties of the sulfinyl group. The bulky tert-butyl group orients itself to minimize steric interactions, thereby directing the incoming nucleophile to one face of the imine. harvard.edu Coordination of the metal cation (from an organometallic nucleophile like a Grignard reagent) to both the sulfinyl oxygen and the imine nitrogen creates a rigid chelated intermediate, further locking the conformation and leading to high diastereoselectivity. harvard.edu

After the reaction, the tert-butanesulfinyl auxiliary can be easily cleaved under acidic conditions, yielding the chiral amine product with high enantiomeric purity. wikipedia.org This robust mechanism for chirality transfer makes tert-butanesulfinamide a powerful tool for the asymmetric synthesis of molecules containing cyclopentane rings and other complex scaffolds.

Other Relevant Mechanistic Studies of tert-Butyl-Containing Systems

The tert-butyl group is one of the most common and sterically demanding groups in organic chemistry, and its influence on reaction mechanisms has been extensively studied. rsc.org

One relevant example is the SN1 reaction of tert-butyl alcohol with hydrochloric acid to form tert-butyl chloride. rsc.org The mechanism involves the protonation of the alcohol to form a good leaving group (water), followed by the rate-determining dissociation to form a highly stable tert-butyl carbocation. This carbocation is then rapidly attacked by the chloride nucleophile. This fundamental mechanism underscores the propensity of tert-butyl-substituted compounds to react via pathways involving carbocation intermediates.

In another study, the tert-butylation of phenol with tert-butyl alcohol over H-β zeolite was investigated. researchgate.net Computational studies suggested that the reaction preferentially occurs through a concerted mechanism involving a co-adsorbed state of phenol and the alcohol, rather than a stepwise mechanism involving the initial formation of a free tert-butyl cation. This highlights how the reaction environment (e.g., the confined space of a zeolite catalyst) can alter the reaction mechanism away from discrete ionic intermediates.

These studies provide insight into the fundamental reactivity of the tert-butyl group. In the case of this compound, the presence of this group strongly favors mechanisms that can accommodate its steric bulk and that can take advantage of the electronic stability of a tertiary carbocation intermediate, should one form.

Computational and Theoretical Studies of Tert Butoxycyclopentane

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a given atomic arrangement.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of molecules. Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of the molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules.

For tert-butoxycyclopentane, DFT calculations would be employed to:

Optimize the molecular geometry to find the lowest energy structure.

Calculate thermodynamic properties such as enthalpy and entropy.

Determine the distribution of electron density, revealing atomic charges and bond characteristics.

Compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

The accuracy of DFT results depends significantly on the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ), which must be selected appropriately for the system under study.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist" (or half-chair), where two adjacent carbons are displaced in opposite directions from the plane of the other three. These conformers rapidly interconvert.

The presence of a bulky tert-butoxy (B1229062) group significantly influences the conformational equilibrium. Computational methods like DFT would be used to calculate the relative energies of the possible conformers of this compound. The tert-butoxy group, due to its large size, would preferentially occupy a pseudo-equatorial position on the puckered ring to minimize steric hindrance, particularly 1,3-diaxial-like interactions.

While A-values are formally defined for substituted cyclohexanes to quantify the energy difference between placing a substituent in an axial versus an equatorial position, the same principle of steric avoidance applies to cyclopentane systems. A computational analysis for this compound would generate a set of relative energies for its stable conformers, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT.
ConformerSubstituent PositionRelative Energy (kcal/mol)
EnvelopePseudo-Equatorial0.2
EnvelopePseudo-Axial2.5
TwistPseudo-Equatorial0.0 (Most Stable)
TwistPseudo-Axial2.8

Quantum chemical calculations provide detailed information about the electronic structure, which can be used to analyze bonding and electronic states. By analyzing the calculated electron density, one can derive various parameters:

Bond Orders: These values indicate the strength and type of chemical bonds. For this compound, this would allow for a quantitative comparison of the C-O ether bond versus the C-C bonds within the rings.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis distribute the total electron density among the atoms, yielding partial atomic charges. This helps identify electrophilic and nucleophilic sites within the molecule.

Molecular Orbitals: The energies and shapes of the molecular orbitals (HOMO and LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity.

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like tert-butoxycyclopentane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecular environment can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns, which reveals the connectivity of the molecule.

Due to the symmetry of the tert-butyl and cyclopentyl groups, the ¹H NMR spectrum is relatively simple. The protons of the nine methyl groups in the tert-butyl moiety are chemically equivalent, leading to a single, sharp signal. The protons on the cyclopentyl ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton on the carbon atom directly attached to the oxygen atom (the methine proton) is expected to be the most downfield-shifted proton of the cyclopentyl ring due to the electron-withdrawing effect of the oxygen atom. Protons on carbons adjacent to an ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.orgpressbooks.pubopenstax.org

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃~1.2Singlet9H
-O-CH-~3.8Multiplet1H
Cyclopentyl -CH₂- (alpha to O-CH)~1.7Multiplet4H
Cyclopentyl -CH₂- (beta to O-CH)~1.5Multiplet4H

Note: The chemical shifts are predicted values and may vary slightly in different deuterated solvents.

The integration of the signals confirms the ratio of protons in each unique environment, which for this compound is expected to be 9:1:4:4. The multiplicity (splitting pattern) of the signals provides information about the number of adjacent protons. The singlet for the tert-butyl protons indicates no adjacent protons. The multiplets for the cyclopentyl protons arise from coupling with each other.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments, which is crucial for determining the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, and the two sets of chemically non-equivalent methylene (B1212753) carbons and the methine carbon of the cyclopentyl ring.

Carbons adjacent to an ether oxygen typically show a downfield shift and appear in the 50-80 ppm range. openstax.orglibretexts.org The quaternary carbon of the tert-butyl group will also be significantly downfield.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
-C-(CH₃)₃~73
-C-(CH₃)₃~28
-O-CH-~78
Cyclopentyl -CH₂- (alpha to O-CH)~32
Cyclopentyl -CH₂- (beta to O-CH)~24

Note: The chemical shifts are predicted values and may vary slightly in different deuterated solvents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₈O), the molecular weight is 142.24 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 142. The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for ethers is alpha-cleavage, where the bond adjacent to the oxygen atom is broken. Another characteristic fragmentation for molecules containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene (B52900).

Expected Major Fragment Ions in the Mass Spectrum of this compound:

m/zIon StructureFragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion
127[C₈H₁₅O]⁺Loss of a methyl radical (•CH₃)
85[C₅H₉O]⁺Loss of a tert-butyl radical (•C(CH₃)₃)
57[C(CH₃)₃]⁺tert-Butyl cation (often the base peak)
41[C₃H₅]⁺Further fragmentation of the cyclopentyl ring

The presence of a prominent peak at m/z 57 is a strong indicator of a tert-butyl group. The fragmentation pattern helps to piece together the different components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be relatively simple, with the most characteristic absorption being the C-O stretching vibration of the ether linkage. Ethers typically exhibit a strong C-O stretching band in the region of 1000-1300 cm⁻¹. libretexts.orgblogspot.com For aliphatic ethers, this peak is often found around 1150-1050 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationIntensity
2950-2850C-H stretch (sp³ hybridized)Strong
1470-1450C-H bend (methylene)Medium
1390-1365C-H bend (tert-butyl)Medium
1150-1050C-O stretch (ether)Strong

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H stretch) and 1800-1650 cm⁻¹ (C=O stretch) would confirm that the molecule is an ether and not an alcohol or a carbonyl-containing compound.

Advanced Spectroscopic Techniques in Elucidation Strategies

For more complex molecules or to resolve any ambiguities in the structural assignment from 1D NMR, advanced 2D NMR techniques can be employed. These experiments provide correlations between different nuclei, offering a more detailed map of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.orgresearchgate.netsdsu.edu This would help to confirm the connectivity of the protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. wikipedia.orgresearchgate.netsdsu.edu This experiment would definitively assign each proton signal to its corresponding carbon signal in the this compound molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgresearchgate.netsdsu.edu This technique would be particularly useful in confirming the connection between the tert-butyl group and the cyclopentyl ring through the ether oxygen by observing a correlation between the tert-butyl protons and the methine carbon of the cyclopentyl ring, and vice versa.

These advanced techniques, in conjunction with the fundamental 1D NMR, MS, and IR data, provide a comprehensive and robust strategy for the complete structural elucidation of this compound.

Applications in Organic Synthesis and Derivative Chemistry

Utilization as a Synthetic Intermediate

The primary role of the tert-butoxycyclopentane framework in organic synthesis is as a structural component in more complex synthetic intermediates. While the parent compound itself is not a common starting material, its functionalized derivatives are valuable. A key example is the use of molecules like N-Fmoc-amino-3-tert-butoxycyclopentyl-carboxylic acid. googleapis.comgoogle.com In this context, the this compound moiety is not the reactive center but a carefully chosen scaffold. This pre-functionalized ring system, containing an amino group and a carboxylic acid, serves as a specialized amino acid analogue. It is designed for incorporation into larger molecules, such as peptides or combinatorial libraries, providing a specific three-dimensional structure and lipophilic character. google.com

Role in Protecting Group Chemistry for Alcohols

The direct use of the tert-butoxycyclopentyl group as a protecting group for alcohols is not documented in scientific literature. While the tert-butyl group itself is a well-established, acid-labile protecting group for various functional groups including hydroxyls, the entire this compound moiety is not employed for this purpose. The selection of a protecting group is a balance of ease of installation, stability under various reaction conditions, and ease of selective removal; the tert-butoxycyclopentyl group does not appear to offer advantages over more established protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers.

Development of Novel Synthetic Strategies

The development of novel synthetic strategies where this compound itself is a key reactant or catalyst is not prominent in the available chemical literature. Its derivatives are typically utilized within established synthetic pathways, such as solid-phase peptide synthesis, rather than being the focus of new methodology development. google.com

Bioisosteric Relationships and Analogues

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a critical tool for optimizing drug candidates. The this compound molecule contains a tert-butyl group, a common motif in bioactive compounds that is often a target for bioisosteric replacement to modulate properties like metabolic stability and lipophilicity. researchgate.net Several groups are recognized as effective bioisosteres for the tert-butyl moiety. researchgate.netenamine.netenamine.netthieme-connect.de

Bioisostere Key Properties and Rationale for Use
Cyclopropyl Reduces lipophilicity compared to isopropyl and tert-butyl groups; introduces conformational rigidity. beilstein-journals.org
Cyclobutyl Mimics the steric bulk of the tert-butyl group. enamine.net
Bicyclo[1.1.1]pentane (BCP) Acts as a rigid, three-dimensional scaffold that can mimic the spatial arrangement of a tert-butyl group or a para-substituted phenyl ring, often improving solubility and metabolic stability. researchgate.netthieme-connect.de
Trifluoromethyl (CF₃) Similar in volume to an isopropyl group, it can act as a replacement for the larger tert-butyl group while significantly altering electronic properties. beilstein-journals.org
Pentafluorosulfanyl (SF₅) A larger, more lipophilic alternative to the trifluoromethyl group, sometimes used as a tert-butyl isostere. researchgate.net

These replacements are designed to fine-tune the physicochemical properties of a molecule to enhance its drug-like characteristics, such as improving solubility or blocking sites of metabolic oxidation. researchgate.net

The strategic replacement of hydrogen atoms with fluorine is a common tactic in medicinal chemistry to improve metabolic stability and modulate lipophilicity. chemrxiv.org Fluorinated alkyl groups, including fluorinated cyclobutyl groups, are considered potential bioisosteres for motifs like the tert-butyl group. researchgate.net The comparison focuses on how fluorination impacts key molecular properties.

Property tert-Butyl Group Fluorinated Cyclobutyl Group
Lipophilicity (LogP) High lipophilicity; contributes significantly to the overall non-polarity of a molecule. beilstein-journals.orgGenerally lower lipophilicity compared to non-fluorinated analogues. Fluorine's high electronegativity can create a bond dipole and reduce overall lipophilicity. chemrxiv.org
Metabolic Stability Can be susceptible to oxidative metabolism at the methyl groups. researchgate.netThe presence of strong carbon-fluorine bonds often blocks sites of metabolic oxidation, leading to increased metabolic stability. chemrxiv.org
Steric Profile Provides significant, non-polar steric bulk.Offers a similar or slightly larger steric profile, but with different electronic properties due to fluorine's electronegativity.
Electronic Effect Electron-donating (inductive effect).Strongly electron-withdrawing, which can alter the pKa of nearby functional groups. beilstein-journals.org

Replacing the tert-butyl component of this compound with a fluorinated cyclobutyl group would be expected to decrease the molecule's lipophilicity while potentially increasing its resistance to metabolic degradation. researchgate.netchemrxiv.org

Catalytic Aspects in Tert Butoxycyclopentane Chemistry

Catalyst Development for tert-Butoxycyclopentane Synthesis

The synthesis of ethers such as this compound can be achieved through various catalytic routes. Research has explored different classes of catalysts to facilitate the formation of the crucial C-O ether linkage, ranging from simple inorganic compounds to complex transition metal systems.

The use of specific inorganic catalysts such as lead carbonate and magnesium sulfate (B86663) for the direct synthesis of this compound is not extensively documented in prominent chemical literature. Traditionally, the formation of tert-butyl ethers can be acid-catalyzed, but this method is often complicated by competing elimination reactions, especially with tertiary alcohols. The Williamson ether synthesis, a more general method involving an alkoxide and an alkyl halide, can be influenced by various inorganic salts that act as phase-transfer catalysts or activators, though specific data on lead carbonate or magnesium sulfate in this context for this compound are sparse.

Transition metal catalysis, particularly using palladium, represents a powerful and versatile strategy for forming carbon-heteroatom bonds, including the C-O bonds found in ethers. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, have become cornerstone methods in modern organic synthesis. nih.gov These reactions typically involve coupling an alcohol with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a suitable ligand.

While these methods are widely applied in the synthesis of complex molecules, including pharmaceuticals and marine natural products, specific examples detailing the synthesis of a simple aliphatic ether like this compound are not common in the literature. nih.govdntb.gov.ua The principles, however, suggest that a palladium-catalyzed coupling between a cyclopentanol (B49286) derivative and a tert-butyl source could be a viable, albeit advanced, synthetic route. The development of such catalytic systems continues to be an active area of research, aiming for milder conditions and broader substrate compatibility. nih.gov

Catalytic Activity of tert-Butoxide Species

The tert-butoxide anion, typically used as potassium tert-butoxide (KOt-Bu), is a strong, sterically hindered, non-nucleophilic base that has found extensive use as a catalyst and promoter in a wide array of organic reactions. masterorganicchemistry.com Its ability to facilitate bond formation without the need for transition metals has made it an attractive, cost-effective, and environmentally benign reagent in modern organic synthesis. researchgate.netrsc.org

Potassium tert-butoxide is highly effective in promoting intramolecular cyclization reactions to form various heterocyclic structures. acs.org It can mediate the cyclization of substrates like aryl ethers, amines, and amides, often proceeding through a single-electron transfer (SET) mechanism to generate radical intermediates. acs.orgrsc.org This process allows for the construction of complex ring systems that are prevalent in bioactive molecules.

A key feature of these reactions is the ability to form fused ring systems under transition-metal-free conditions. rsc.org For example, the synthesis of benzofurans can be achieved through a KOt-Bu-mediated Heck-type cyclization. rsc.org In other cases, KOt-Bu catalyzes sequential intramolecular cyclizations, such as the formation of benzofuroazepines from (2-alkynylbenzyl)oxy nitriles, creating two new carbon-carbon bonds in a one-pot procedure. acs.org

Reaction TypeSubstrate ExampleProduct TypeCatalyst/MediatorRef.
Intramolecular ArylationAryl ethers, amines, amidesFused heterocyclesPotassium tert-butoxide acs.org
Anionic Cyclization(2-Alkynylbenzyl)oxy nitrilesBenzofuroazepinesPotassium tert-butoxide acs.org
Heck-Type CyclizationVinyl halides with phenolsBenzofuransPotassium tert-butoxide rsc.org
O-/N- ArylationsBiaryl precursorsCarbazoles, DibenzofuransPotassium tert-butoxide rsc.org

In addition to intramolecular reactions, tert-butoxide species are instrumental in facilitating intermolecular coupling reactions, providing a powerful alternative to traditional transition-metal-catalyzed methods. researchgate.netsioc-journal.cn Potassium tert-butoxide can mediate the C-H arylation of aromatic compounds with haloarenes without any added transition metal. researchgate.net This transformation is believed to proceed via a single-electron transfer mechanism. researchgate.net

Another significant application is the dehydrogenative cross-coupling of heteroaromatics with hydrosilanes, catalyzed by potassium tert-butoxide. researchgate.net This reaction provides direct access to valuable heteroarylsilanes, which are versatile synthetic intermediates. researchgate.net The process is thought to involve either ionic or radical chain mechanisms, highlighting the diverse reactivity that KOt-Bu can induce to form C-Si bonds. acs.orgacs.orgnih.gov These methods showcase the capacity of tert-butoxide to activate C-H bonds, a fundamental challenge in organic chemistry. acs.org

Coupling PartnersProduct TypeCatalyst/MediatorProposed MechanismRef.
Heteroarenes + HydrosilanesHeteroarylsilanesPotassium tert-butoxideRadical chain / Ionic researchgate.netacs.org
Aromatic Compounds + HaloarenesBiarylsPotassium tert-butoxideSingle-Electron Transfer researchgate.net
α-substituted-γ-lactams + N-silyl iminesMannich basesPotassium tert-butoxideCatalytic nih.govrsc.org

The role of potassium tert-butoxide extends to a broad range of non-metal promoted reactions for constructing C-C, C-O, C-N, and C-S bonds. researchgate.netrsc.orgnih.gov Its utility as a green and mild reagent challenges the dominance of transition metal catalysis in many synthetic applications. researchgate.net KOt-Bu can be used in catalytic or stoichiometric amounts to achieve various transformations, including alkylations, arylations, and silylations. rsc.orgnih.gov

The mechanism of action often involves KOt-Bu acting as a single-electron donor, initiating radical-based reaction pathways. acs.orgprinceton.edu For instance, in the dehydrogenative C-H silylation of heteroaromatics, KOt-Bu is proposed to generate a trialkylsilyl radical, which then engages in the C-Si bond-forming step. acs.orgnih.gov This ability to initiate radical chemistry under relatively mild conditions without photoredox or transition metal catalysts makes tert-butoxide a uniquely powerful tool for modern, sustainable chemical synthesis. princeton.edu

Mechanistic Investigations in Catalysis Relevant to tert-Butoxy (B1229062) Compounds

Understanding the precise reaction mechanisms in catalytic processes is fundamental to controlling reaction outcomes, optimizing conditions, and developing more efficient catalysts for the synthesis and transformation of tert-butoxy compounds. Mechanistic studies provide a detailed picture of the reaction pathway, including the roles of reactants, catalysts, and intermediates. For instance, investigations into transition metal-catalyzed reactions involving tert-butyl hydroperoxide have proposed mechanisms that involve a rate-determining single electron transfer (SET), where the tert-butylperoxy radical is a key oxidant. acs.org Similarly, kinetic and mechanistic studies of cyclohexane (B81311) oxidation with tert-butyl hydroperoxide over metal–nitrogen-doped carbon catalysts suggest a radical-mediated Eley–Rideal mechanism, primarily driven by tert-butoxy radicals formed at the metal site. rsc.org These insights are crucial for predicting reactivity, understanding catalyst deactivation, and improving selectivity in reactions pertinent to the synthesis of molecules like this compound.

Homogeneous and Heterogeneous Catalysis Principles

Catalysis is broadly categorized into homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants. rsc.org Each approach offers distinct advantages and is governed by different operational principles, which are relevant to the synthesis of tert-butoxy ethers.

Homogeneous Catalysis: In this modality, the catalyst exists in the same phase as the reactants, typically in a liquid solution. ethz.ch This leads to high activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. semanticscholar.org For etherification reactions, homogeneous acid catalysts often exhibit rapid conversion rates. mdpi.com However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can complicate purification and prevent catalyst recycling, thereby increasing operational costs. semanticscholar.org Examples relevant to tert-butoxy compounds include the use of soluble iron(III) triflate for the selective etherification of alcohols. nih.govacs.org

Heterogeneous Catalysis: Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. finechem-mirea.ru The primary advantage is the ease of catalyst separation from the product mixture, typically through simple filtration, which facilitates recycling and continuous processing. semanticscholar.orgresearchgate.net Solid acid catalysts, such as zeolites, mesoporous aluminosilicates, and ion-exchange resins, are frequently used for etherification and alkylation reactions. mdpi.comresearchgate.net For example, hierarchical porous silica-alumina materials have been studied for the tert-butylation of phenol. mdpi.com While advantageous for separation, heterogeneous catalysts can sometimes suffer from lower activity, selectivity issues, and mass transfer limitations compared to their homogeneous counterparts. semanticscholar.orgfinechem-mirea.ru

The choice between homogeneous and heterogeneous catalysis for producing this compound would involve a trade-off between the high activity and selectivity of homogeneous systems and the operational simplicity and recyclability of heterogeneous ones.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis Principles

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (e.g., liquid)Different phase from reactants (e.g., solid)
Activity/Selectivity Often high due to well-defined active sites and no mass transfer limits. semanticscholar.orgCan be lower due to mass transfer limitations and less uniform active sites. semanticscholar.org
Catalyst Separation Difficult, often requiring costly techniques like distillation or extraction. semanticscholar.orgEasy, typically by simple filtration or decantation. researchgate.net
Recyclability Challenging due to separation difficulties.Generally straightforward, allowing for multiple reuse cycles. mdpi.com
Reaction Conditions Often milder temperatures and pressures. semanticscholar.orgMay require higher temperatures and pressures.
Example Relevant to Ether Synthesis Iron(III) triflate for direct alcohol etherification. nih.govZeolites or acidic resins for glycerol (B35011) etherification with isobutene. mdpi.com

Reaction Progress Kinetic Analysis for Catalytic Studies

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly elucidating reaction mechanisms and rate laws from a minimal number of experiments. wikipedia.orgnih.gov Unlike traditional kinetic methods that rely on distorted reactant concentrations (e.g., pseudo-first-order conditions), RPKA utilizes data from reactions performed under synthetically relevant conditions where multiple reactant concentrations change simultaneously. mt.com This approach provides a more accurate kinetic profile of the reaction as it actually occurs in a practical synthesis. acs.org

The methodology involves continuous in situ monitoring of reactant and product concentrations over time. researchgate.net By graphically manipulating this concentration-time data, researchers can determine reaction orders, identify catalyst activation or deactivation, and probe for product inhibition. wikipedia.orgmt.com For instance, a series of "same-excess" experiments, where the initial concentration difference between two reactants is kept constant across multiple runs, can reveal information about the catalyst's stability and turnover frequency. wikipedia.org

The key strengths of RPKA include:

Efficiency: It provides comprehensive kinetic information from significantly fewer experiments compared to classical methods. mt.comacs.org

Relevance: The analysis is conducted under conditions that mirror actual synthetic applications. mt.com

Insightful Diagnostics: It can quickly identify complex kinetic phenomena such as catalyst death, product inhibition, or changes in the catalyst's resting state during the reaction. wikipedia.org

For a catalytic reaction producing this compound, RPKA could be employed to rapidly determine the reaction's dependence on the concentrations of cyclopentanol, the tert-butylating agent, and the catalyst. This would provide a robust kinetic model to guide optimization and scale-up efforts. nih.gov

Designing Catalysts Based on Mechanistic Insights

A thorough understanding of a reaction mechanism is the cornerstone of rational catalyst design. oup.com By identifying the rate-determining step, key intermediates, and catalyst resting states, researchers can propose structural modifications to the catalyst to enhance its performance. acs.org Mechanistic insights derived from kinetic studies like RPKA, coupled with computational modeling, provide a powerful toolkit for developing next-generation catalysts. ibs.re.kr

For example, if a mechanistic study of a tert-butoxylation reaction reveals that the formation of a specific intermediate is the bottleneck, a new catalyst can be designed with electronic or steric properties that stabilize the transition state leading to that intermediate. Computational chemistry, such as Density Functional Theory (DFT), can be used to model proposed catalyst structures and predict their efficacy before undertaking extensive experimental work. ibs.re.krufl.edu This synergistic approach of combining experimental kinetics with theoretical calculations accelerates the catalyst optimization cycle. ibs.re.kr

An example of this principle is the development of organocatalysts where computational studies predicted that incorporating specific functional groups would create additional hydrogen-bonding interactions, thereby lowering the activation energy of the rate-limiting step. ibs.re.kr Subsequent experimental work confirmed these predictions, leading to a more active catalyst. This iterative process of mechanistic investigation, hypothesis generation, and experimental validation is critical for advancing the field of catalysis relevant to the synthesis of tert-butoxy compounds.

Table 2: Application of Mechanistic Insights in Catalyst Design

Mechanistic InsightCatalyst Design StrategyPotential Outcome for this compound Synthesis
Identification of the rate-determining step. acs.orgModify catalyst electronics/sterics to stabilize the transition state of this step. ibs.re.krIncreased overall reaction rate and catalyst turnover frequency.
Catalyst deactivation pathway is understood (e.g., aggregation, poisoning). wikipedia.orgIncorporate bulky ligands to prevent aggregation or use a solid support to isolate active sites.Enhanced catalyst stability and longer operational lifetime.
Undesirable side-product formation is mechanistically characterized. mdpi.comTune catalyst selectivity by blocking the pathway to the side-product through steric hindrance or electronic effects.Higher yield and purity of this compound.
The active state of the catalyst is identified.Design catalyst precursors that more readily form the active species under reaction conditions.Reduced induction periods and more efficient catalyst activation.

Future Research Directions for Tert Butoxycyclopentane

As a compound with a unique combination of a sterically demanding tert-butoxy (B1229062) group and a cyclic cyclopentane (B165970) moiety, tert-butoxycyclopentane presents several intriguing avenues for future research. The exploration of its synthesis, reactivity, and potential applications is still in its nascent stages. The following sections outline key areas where focused research could yield significant advancements in synthetic chemistry, materials science, and computational methodologies.

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